molecular formula C17H13FN2O4 B2898393 3-(2-(2-Fluorophenoxy)acetamido)benzofuran-2-carboxamide CAS No. 898373-80-3

3-(2-(2-Fluorophenoxy)acetamido)benzofuran-2-carboxamide

Cat. No.: B2898393
CAS No.: 898373-80-3
M. Wt: 328.299
InChI Key: ZKFWVLJLJVJNAY-UHFFFAOYSA-N
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Description

This compound is part of the benzofuran derivatives, which are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .

Preparation Methods

The synthesis of 3-(2-(2-Fluorophenoxy)acetamido)benzofuran-2-carboxamide involves several steps. One common method includes the Suzuki–Miyaura cross-coupling reaction starting from 2-bromo-5-nitrofuran with 2-hydroxy phenyl boronic acid under microwave irradiation in the presence of Pd(PPh3)4/K2CO3 . This method is advantageous due to its high yield and fewer side reactions.

Chemical Reactions Analysis

3-(2-(2-Fluorophenoxy)acetamido)benzofuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an anti-tumor and antibacterial agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug development and other industrial applications.

Mechanism of Action

The mechanism of action of 3-(2-(2-Fluorophenoxy)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

3-(2-(2-Fluorophenoxy)acetamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases like cancer and psoriasis .

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure and diverse biological activities make it a valuable asset for drug development and other industrial applications.

Properties

IUPAC Name

3-[[2-(2-fluorophenoxy)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O4/c18-11-6-2-4-8-13(11)23-9-14(21)20-15-10-5-1-3-7-12(10)24-16(15)17(19)22/h1-8H,9H2,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFWVLJLJVJNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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